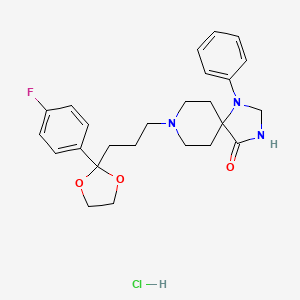

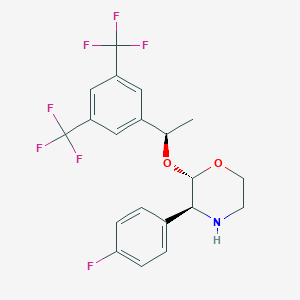

![molecular formula C20H22F2N10O12P2 B13438120 2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)

2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclic diguanylate monophosphate fluorinated, also known as c-di-GMP fluorinated, is a synthetic analog of cyclic diguanylate monophosphate. Cyclic diguanylate monophosphate is a bacterial second messenger that plays a crucial role in various cellular processes. The fluorinated version of cyclic diguanylate monophosphate incorporates fluorine atoms at specific positions, which enhances its stability and biological activity. This compound is known for its potent immunostimulant properties in mammals, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic diguanylate monophosphate fluorinated is synthesized by incorporating fluorine atoms into the cyclic diguanylate monophosphate molecule. The synthesis involves the use of 2’-deoxyguanosines with a fluorine atom at the 2’ position of each nucleoside. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the incorporation of fluorine atoms .

Industrial Production Methods: The industrial production of cyclic diguanylate monophosphate fluorinated involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as liquid chromatography and mass spectrometry to achieve a purity of ≥ 95% .

Chemical Reactions Analysis

Types of Reactions: Cyclic diguanylate monophosphate fluorinated undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of cyclic diguanylate monophosphate fluorinated include oxidizing agents, reducing agents, and fluorinating agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of cyclic diguanylate monophosphate fluorinated include modified nucleosides and nucleotides with enhanced stability and biological activity. These products are valuable for various scientific research applications .

Scientific Research Applications

Cyclic diguanylate monophosphate fluorinated has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of fluorine incorporation on the stability and reactivity of nucleotides. In biology, it serves as a potent immunostimulant, inducing the production of type I interferons by binding to the endoplasmic reticulum-resident receptor stimulator of interferon genes (STING) . In medicine, it is explored for its potential in developing new immunotherapies and vaccines. In industry, cyclic diguanylate monophosphate fluorinated is used in the development of diagnostic assays and therapeutic agents .

Mechanism of Action

The mechanism of action of cyclic diguanylate monophosphate fluorinated involves its binding to the STING receptor in the endoplasmic reticulum. This binding induces the production of type I interferons, which play a crucial role in the immune response. The incorporation of fluorine atoms enhances the compound’s stability and binding affinity to the STING receptor, leading to a more potent immunostimulant effect .

Comparison with Similar Compounds

Cyclic diguanylate monophosphate fluorinated is unique compared to other similar compounds due to the incorporation of fluorine atoms, which significantly enhances its stability and biological activity. Similar compounds include cyclic diguanylate monophosphate, cyclic diadenylate monophosphate, and cyclic guanosine monophosphate. These compounds also act as second messengers in bacterial cells but lack the enhanced properties conferred by fluorine incorporation .

Properties

Molecular Formula |

C20H22F2N10O12P2 |

|---|---|

Molecular Weight |

694.4 g/mol |

IUPAC Name |

2-amino-9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H22F2N10O12P2/c21-7-11-5(41-17(7)31-3-25-9-13(31)27-19(23)29-15(9)33)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(8(12)22)32-4-26-10-14(32)28-20(24)30-16(10)34/h3-8,11-12,17-18H,1-2H2,(H,35,36)(H,37,38)(H3,23,27,29,33)(H3,24,28,30,34)/t5-,6-,7-,8-,11-,12-,17-,18-/m1/s1 |

InChI Key |

RKBIDRCIXOIYKC-MJIGAOGXSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)F)OP(=O)(O1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

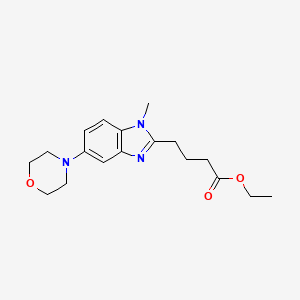

![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)

![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)

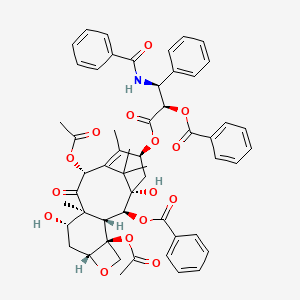

![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)

![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

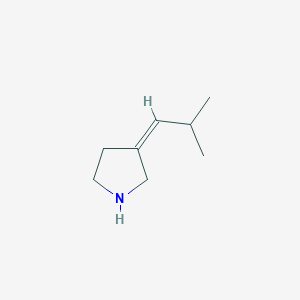

![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)